Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
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Overview
Description
Benzyl N-(3-aminocyclohexyl)carbamate is a chemical compound with the molecular formula C14H20N2O2. It is a carbamate derivative, where a benzyl group is attached to the nitrogen atom of a 3-aminocyclohexyl group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 3-aminocyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or column chromatography .
Types of Reactions:
Oxidation: Benzyl N-(3-aminocyclohexyl)carbamate can undergo oxidation reactions, where the benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(3-aminocyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be introduced to an amine, protecting it from unwanted reactions during a synthetic sequence. The protecting group can then be removed under specific conditions, revealing the free amine for further reactions .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its specific application. In drug development, it can be designed to target specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
- Benzyl N-(2-aminocyclohexyl)carbamate
- Benzyl N-(4-aminocyclohexyl)carbamate
- Benzyl N-(3-aminocyclopentyl)carbamate
Comparison: Benzyl N-(3-aminocyclohexyl)carbamate is unique due to the position of the amino group on the cyclohexyl ring. This positioning can influence the compound’s reactivity and the stability of the carbamate group. Compared to its analogs, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and drug development .
Properties
IUPAC Name |
benzyl N-(3-aminocyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWZARAFTINKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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